molecular formula C10H18O2 B073442 1,4-Bis(allyloxy)butane CAS No. 1471-16-5

1,4-Bis(allyloxy)butane

Cat. No.: B073442
CAS No.: 1471-16-5
M. Wt: 170.25 g/mol
InChI Key: DOXPDQHPOSLLIL-UHFFFAOYSA-N
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Description

1,4-Bis(allyloxy)butane is an organic compound with the molecular formula C10H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a butane backbone with two allyloxy groups attached to the first and fourth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(allyloxy)butane can be synthesized through the reaction of 1,4-dibromobutane with allyl alcohol. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(allyloxy)butane undergoes various chemical reactions, including:

    Epoxidation: The compound can be epoxidized using hydrogen peroxide in the presence of phase transfer catalysts and transition metal salts.

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Epoxidation: Hydrogen peroxide, phase transfer catalysts, and transition metal salts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Epoxidation: 1-allyloxy-4-glycidyloxybutane (monoepoxide) and 1,4-bis(glycidyloxy)butane (diepoxide).

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted allyloxybutane derivatives.

Scientific Research Applications

1,4-Bis(allyloxy)butane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of epoxy resins and other polymeric materials.

    Biology: Employed in the study of enzyme-catalyzed reactions involving allyloxy groups.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 1,4-bis(allyloxy)butane in chemical reactions involves the activation of the allyloxy groups, which can undergo various transformations such as epoxidation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in epoxidation reactions, the allyloxy groups are converted to epoxy groups through the action of hydrogen peroxide and phase transfer catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(allyloxy)butane is unique due to its specific arrangement of allyloxy groups on a butane backbone, which allows it to undergo a variety of chemical reactions and form diverse products. This versatility makes it valuable in multiple scientific and industrial applications.

Properties

IUPAC Name

1,4-bis(prop-2-enoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPDQHPOSLLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163590
Record name 1,4-Bis(allyloxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-16-5
Record name 1,4-Bis(2-propen-1-yloxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(allyloxy)butane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(allyloxy)butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(allyloxy)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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